molecular formula C8H5BrF4O B2808197 1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene CAS No. 2248269-37-4

1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene

Cat. No.: B2808197
CAS No.: 2248269-37-4
M. Wt: 273.025
InChI Key: UDFZNPAHBRTCSM-UHFFFAOYSA-N
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Description

1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF4O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, difluoromethoxy, and difluoromethyl groups

Preparation Methods

The synthesis of 1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1-bromo-3-nitrobenzene.

    Reaction Conditions: The nitro group is reduced to an amine, which is then diazotized and replaced with a difluoromethoxy group using appropriate reagents and conditions.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under suitable conditions.

    Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with hydroxide yields 1-hydroxy-3-(difluoromethoxy)-2-(difluoromethyl)benzene.

Scientific Research Applications

1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may affect various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

1-Bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene can be compared with other similar compounds:

    Similar Compounds: Examples include 1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-3-(difluoromethoxy)benzene.

    Uniqueness: The presence of both difluoromethoxy and difluoromethyl groups in this compound makes it unique, providing distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-2-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-4-2-1-3-5(14-8(12)13)6(4)7(10)11/h1-3,7-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFZNPAHBRTCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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